Ethyl 5-trifluoroacetyl-2-thenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

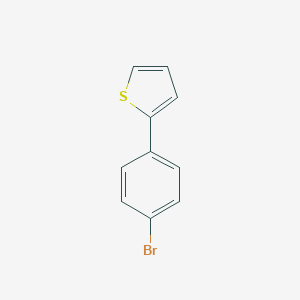

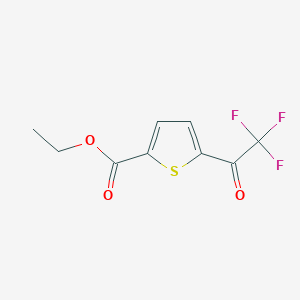

Ethyl 5-trifluoroacetyl-2-thenoate is a chemical compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 . It is also known by other names such as ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate and 2-Thiophenecarboxylic acid, 5-(2,2,2-trifluoroacetyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 5-trifluoroacetyl-2-thenoate consists of a thiophene ring attached to an ethyl ester and a trifluoroacetyl group . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis

Ethyl 5-trifluoroacetyl-2-thenoate has a predicted boiling point of 319.2±42.0 °C and a predicted density of 1.391±0.06 g/cm3 .Scientific Research Applications

Agrochemical Applications

Trifluoroacetyl compounds, such as Ethyl 5-trifluoroacetyl-2-thenoate, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Pharmaceutical Applications

Trifluoroacetyl compounds are also used in the pharmaceutical industry . Several derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoroacetyl moiety have been granted market approval .

Organic Synthesis

Trifluoroacetylation has become an important and common method for the protection or activation of functional groups in organic and bioorganic chemistry . The trifluoroacetyl group has been successfully employed in activating the mild N-S reductive cleavage of the p-toluenesulfonyl group from primary N- (p-toluenesulfonyl) amides with samarium diiodide .

Drug Synthesis

Trifluoroacetylation has been applied widely for the synthesis of key intermediates in drug synthesis . For example, it has been used for the preparation of the HIV-1 reverse transcriptase inhibitor Efavirenz .

Improvement of Pharmacological-Therapeutic Profile

The trifluoroacetyl group has been used in the improvement of the pharmacological-therapeutic profile of existing drugs . An example is the doxorubicin analogue N-trifluoroacetyl doxorubicin-14-valerate, an anticancer compound .

Mechanism of Action

Target of Action

Ethyl 5-trifluoroacetyl-2-thenoate is an intermediate in the synthesis of reagents for fluoroacetylthiophene oxadiazoles, which are class II human histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Biochemical Pathways

The compound’s role as an intermediate in the synthesis of fluoroacetylthiophene oxadiazoles suggests it may be involved in the biochemical pathways related to histone deacetylation . By inhibiting HDACs, it could affect the expression of various genes and influence numerous biological processes.

properties

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQIBUJPOSIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645233 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-trifluoroacetyl-2-thenoate | |

CAS RN |

898787-39-8 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)